Peroxy Orange 1

描述

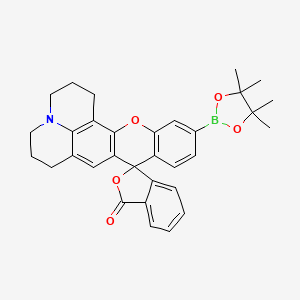

Structure

2D Structure

属性

IUPAC Name |

6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,10'-3-oxa-17-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4(9),5,7,12-hexaene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32BNO5/c1-30(2)31(3,4)39-33(38-30)20-13-14-24-26(18-20)36-28-22-11-8-16-34-15-7-9-19(27(22)34)17-25(28)32(24)23-12-6-5-10-21(23)29(35)37-32/h5-6,10,12-14,17-18H,7-9,11,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTNXZHHCPNNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C7=C8C(=C6)CCCN8CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Peroxy Orange 1: A Fluorescent Probe for Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxy Orange 1 (PO1) is a highly selective and cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells. Its mechanism relies on the H₂O₂-mediated oxidation of a boronate ester to a phenol, resulting in a significant increase in orange fluorescence. This property makes it a valuable tool for investigating the role of H₂O₂ in various cellular processes, including immune responses and growth factor signaling. This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical and photophysical properties, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a rhodol-based fluorescent probe. Its chemical and physical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one | |

| Alternative Names | PO1 | |

| CAS Number | 1199576-10-7 | |

| Molecular Formula | C₃₂H₃₂BNO₅ | |

| Molecular Weight | 521.41 g/mol | |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble to 10 mM in DMSO | |

| Storage | Store at -20°C, sealed, away from moisture and light | MedChemExpress |

Photophysical Properties

| Property | This compound (Boronate form) | This compound (Phenol form, after H₂O₂ reaction) | Reference |

| Excitation Wavelength (λex) | ~543 nm | ~543 nm | |

| Emission Wavelength (λem) | Weak | 565 nm (peak), range 545-750 nm | |

| Molar Extinction Coefficient (ε) | Data not available | Data not available | |

| Quantum Yield (Φ) | Data not available | Data not available | |

| Color of Fluorescence | Non-fluorescent | Bright Orange |

Chemical Structure and Mechanism of Action

The chemical structure of this compound features a boronate ester group that acts as a protecting group, rendering the molecule non-fluorescent. In the presence of hydrogen peroxide, the boronate group is selectively cleaved, leading to the formation of the highly fluorescent phenol derivative. This specific chemical transformation ensures high selectivity for H₂O₂ over other reactive oxygen species (ROS).

Figure 1. Mechanism of this compound activation by hydrogen peroxide.

Experimental Protocols

Synthesis of this compound

A general synthetic scheme for this compound involves the treatment of the parent rhodol dye with N-phenyl bis(trifluoromethanesulfonamide) to yield the corresponding triflate derivative. This is followed by a palladium-mediated coupling with bis(pinacolato)diboron to furnish the final boronate-protected product.

Live Cell Imaging of Hydrogen Peroxide

The following protocol is adapted from Dickinson et al., J. Am. Chem. Soc. 2010, 132(16), 5906-5915.

3.2.1. Cell Culture

-

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) with high glucose and GlutaMAX™, supplemented with 10% Fetal Bovine Serum (FBS).

-

A431 cells are cultured in DMEM with GlutaMAX™, supplemented with 10% FBS.

3.2.2. Staining Protocol

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 1-10 mM.

-

Prepare the loading solution: Dilute the this compound stock solution in the appropriate cell culture medium to a final concentration of 5 µM.

-

Cell Loading:

-

For imaging H₂O₂ production in response to oxidative stress in A431 cells, incubate the cells with 5 µM this compound for 40 minutes at 37 °C.

-

For imaging H₂O₂ production in response to Epidermal Growth Factor (EGF) in A431 cells, incubate the cells with 5 µM this compound for 60 minutes at 37 °C. Add 500 ng/mL EGF for the final 40 minutes of incubation.

-

For dual-color imaging in RAW 264.7 macrophages, incubate the cells with 5 µM this compound and 5 µM of a green-fluorescent hROS probe (e.g., APF) for 40-50 minutes at 37 °C.

-

-

Induction of H₂O₂ Production (Optional):

-

To induce an immune response in RAW 264.7 macrophages, add 1 µg/mL phorbol 12-myristate 13-acetate (PMA) for the final 20 minutes of incubation.

-

To exogenously add H₂O₂, add 50 µM H₂O₂ for the final 20 minutes of incubation.

-

-

Imaging:

-

After incubation, wash the cells with fresh culture medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565-750 nm).

-

Figure 2. General workflow for live cell imaging with this compound.

Selectivity Profile

This compound exhibits high selectivity for hydrogen peroxide over other biologically relevant reactive oxygen species.

| Reactive Oxygen Species (100 µM) | Relative Fluorescence Response |

| Hydrogen Peroxide (H₂O₂) | High |

| Nitric Oxide (NO) (200 µM) | No significant response |

| Superoxide (O₂⁻) | No significant response |

| tert-Butyl Hydroperoxide | No significant response |

| Hypochlorite (OCl⁻) | No significant response |

| Hydroxyl Radical (•OH) | No significant response |

Application in Signaling Pathway Analysis: EGF Receptor Signaling

This compound has been successfully used to study the production of H₂O₂ downstream of Epidermal Growth Factor (EGF) receptor activation in A431 cells. Upon binding of EGF to its receptor (EGFR), a signaling cascade is initiated that leads to the production of intracellular H₂O₂. This H₂O₂ can then act as a second messenger to modulate the activity of downstream signaling proteins.

Figure 3. Simplified EGF signaling pathway leading to H₂O₂ production.

The use of this compound allows for the visualization of this localized H₂O₂ production, providing spatial and temporal information about this signaling event. For example, studies have shown that stimulation of A431 cells with EGF leads to a detectable increase in intracellular orange fluorescence when using this compound.

Conclusion

This compound is a robust and highly selective fluorescent probe for the detection of hydrogen peroxide in living cells. Its bright orange fluorescence upon reaction with H₂O₂ and its compatibility with multicolor imaging experiments make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in elucidating the complex roles of H₂O₂ in cellular signaling and pathophysiology.

Peroxy Orange 1: A Technical Guide to its Mechanism of Action for Hydrogen Peroxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism, quantitative data, and experimental protocols for the fluorescent probe Peroxy Orange 1 (PO1), a valuable tool for the specific detection of hydrogen peroxide (H₂O₂) in biological systems.

Core Mechanism of Action

This compound is a cell-permeable fluorescent probe designed for the selective detection of hydrogen peroxide.[1][2][3] Its mechanism of action is predicated on a chemoselective reaction with H₂O₂, which transforms the probe from a weakly fluorescent state to a highly fluorescent product. This process involves the H₂O₂-mediated oxidative deprotection of a boronate group, leading to the formation of a brightly fluorescent phenol derivative.[1] This boronate-to-phenol conversion is highly specific for H₂O₂ over other reactive oxygen species (ROS), ensuring targeted and reliable detection.

The reaction proceeds via the nucleophilic attack of hydrogen peroxide on the boronate ester of this compound. This forms an unstable intermediate that subsequently rearranges and hydrolyzes to yield the fluorescent rhodol dye and boric acid. The resulting fluorophore exhibits a significant increase in fluorescence intensity, allowing for the sensitive quantification of H₂O₂ levels.

Quantitative Data

The photophysical and chemical properties of this compound and its reaction product with H₂O₂ are summarized below. These data are essential for designing and interpreting experiments involving this probe.

| Property | This compound (Unreacted) | Oxidized this compound (Product) | Reference |

| Excitation Wavelength (λex) | ~540 nm | ~543 nm | |

| Emission Wavelength (λem) | Weakly Fluorescent | 545-750 nm (peak ~565 nm) | |

| Fluorescence Quantum Yield (Φ) | Not Reported (very low) | Determined by reference to rhodamine B (Φ = 0.31 in water) | |

| Molar Mass | 521.41 g/mol | - | |

| Formula | C₃₂H₃₂BNO₅ | - | |

| Solubility | Soluble up to 10 mM in DMSO | - |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays for the detection of H₂O₂. Optimization may be required for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Cellular Imaging of Exogenous H₂O₂

This protocol is designed for the detection of H₂O₂ added externally to cultured cells.

-

Cell Culture: Plate cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Probe Loading:

-

Prepare a working solution of this compound (e.g., 5 µM) in an appropriate serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

H₂O₂ Treatment:

-

After incubation, wash the cells twice with a warm buffer to remove the excess probe.

-

Add the desired concentration of H₂O₂ diluted in the appropriate medium or buffer to the cells.

-

-

Imaging:

-

Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~543 nm, emission 560-600 nm).

-

Acquire images at different time points to monitor the fluorescence changes.

-

Detection of Endogenous H₂O₂ Production

This protocol is adapted for detecting H₂O₂ produced by cells in response to a stimulus.

References

Peroxy Orange 1: A Technical Guide for Cellular Hydrogen Peroxide Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within living cells.[1][2] Its unique chemical design allows for the specific visualization of H₂O₂ signaling, a critical component of various physiological and pathological processes, including immune responses and growth factor signaling.[3] This guide provides a comprehensive overview of this compound, including its mechanism of action, photophysical properties, experimental protocols, and applications in cellular imaging.

Core Principles and Mechanism of Action

This compound operates on a chemospecific boronate-to-phenol switching mechanism. The probe contains a boronate group that, in its native state, quenches the fluorescence of the rhodol-based fluorophore. In the presence of hydrogen peroxide, the boronate group is selectively oxidized to a phenol group. This irreversible transformation unleashes the fluorophore's vibrant orange fluorescence, providing a direct and quantifiable measure of H₂O₂ presence. This reaction is highly specific to H₂O₂, with minimal reactivity towards other reactive oxygen species (ROS) such as superoxide anions and nitric oxide, ensuring targeted detection.

Signaling Pathway Visualization

The following diagram illustrates the fundamental detection mechanism of this compound.

Caption: The boronate form of this compound is oxidized by H₂O₂ to its fluorescent phenol form.

Quantitative Data Summary

The photophysical properties of this compound are summarized in the table below, providing essential data for experimental setup and data analysis.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 543 nm | |

| Emission Wavelength (λem) | 565 nm (collect between 545-750 nm) | |

| Molecular Weight | 521.41 g/mol | |

| Solubility | Soluble to 10 mM in DMSO | |

| Storage | Store at -20°C |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in cellular imaging experiments.

General Workflow for Cellular Imaging

The diagram below outlines the typical workflow for using this compound to detect intracellular H₂O₂.

Caption: A stepwise workflow for preparing, loading, treating, and imaging cells with this compound.

Detailed Methodology: Detection of H₂O₂ in A431 Cells upon EGF Stimulation

This protocol is adapted from studies demonstrating the use of this compound to image H₂O₂ production following epidermal growth factor (EGF) stimulation in A431 cells.

Materials:

-

A431 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (PO1)

-

Dimethyl sulfoxide (DMSO)

-

Epidermal Growth Factor (EGF)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture and Seeding:

-

Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells onto glass-bottom dishes or imaging plates suitable for fluorescence microscopy and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a stock solution of this compound (e.g., 5 mM) in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution in a serum-free medium to a final working concentration of 5 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound working solution to the cells and incubate for 60 minutes at 37°C.

-

-

EGF Stimulation and Imaging:

-

After incubation, wash the cells twice with PBS to remove the excess probe.

-

Add fresh serum-free medium to the cells.

-

For the experimental group, add EGF to a final concentration of 500 ng/mL and incubate for the desired time (e.g., 40 minutes). For the control group, add a vehicle control.

-

Image the cells using a fluorescence microscope with excitation at approximately 543 nm and emission collection around 565 nm.

-

Applications in Research and Drug Development

This compound is a valuable tool for investigating the role of H₂O₂ in various cellular contexts:

-

Immune Response: It has been successfully used to visualize H₂O₂ production in RAW 264.7 macrophages during the phagocytic respiratory burst.

-

Growth Factor Signaling: The probe allows for the detection of H₂O₂ generated downstream of growth factor receptor activation, such as in A431 cells stimulated with EGF.

-

Multicolor Imaging: Due to its distinct spectral properties, this compound is compatible with green fluorescent probes like GFP or APF, enabling simultaneous visualization of multiple cellular events or different reactive oxygen species. This allows for the selective discrimination between H₂O₂ and other species like hypochlorous acid (HOCl).

Logical Relationship in Multicolor Imaging

The following diagram illustrates the decision-making process when using this compound in conjunction with a green-fluorescent hROS probe like APF.

Caption: Decision tree for interpreting signals from dual staining with this compound and APF.

Conclusion

This compound is a powerful and specific fluorescent probe for the real-time detection of hydrogen peroxide in living cells. Its robust performance, compatibility with multicolor imaging, and ease of use make it an indispensable tool for researchers and scientists in various fields, including cell biology, immunology, and drug development, to dissect the intricate roles of H₂O₂ in cellular signaling and pathology.

References

Peroxy Orange 1: A Technical Guide to Synthesis and Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical principles, and experimental applications of Peroxy Orange 1 (PO1), a fluorescent probe for the detection of hydrogen peroxide (H₂O₂).

Core Chemical Principles

This compound is a fluorescent sensor designed to exhibit a selective response to hydrogen peroxide. Its mechanism of action is predicated on a boronate-to-phenol chemical switch. In its native state, the boronate group renders the molecule non-fluorescent. Upon reaction with H₂O₂, the boronate is oxidized to a phenol, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of H₂O₂ in biological systems.

The chemical structure of this compound is 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one.

Signaling Pathway Diagram

Caption: Mechanism of this compound activation by hydrogen peroxide.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a julolidine-containing rhodol dye, followed by triflation and a palladium-catalyzed borylation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its fluorescent product.

| Property | This compound (Unreacted) | Oxidized this compound |

| Molar Mass | 521.41 g/mol | - |

| Excitation Wavelength (λex) | ~543 nm | ~540 nm |

| Emission Wavelength (λem) | Weak | ~565 nm |

| Fluorescence Quantum Yield (Φ) | Low | High |

| Molar Extinction Coefficient (ε) | - | High |

| Solubility | Soluble in DMSO | - |

Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO.

-

Hydrogen Peroxide Stock Solution: Prepare a 100 mM aqueous stock solution of H₂O₂ fresh for each experiment.

In Vitro Fluorescence Assay

-

Dilute the this compound stock solution to a final concentration of 5 µM in a suitable buffer (e.g., 20 mM HEPES, pH 7).

-

Acquire a baseline fluorescence reading using an excitation wavelength of 540 nm and collecting emission from 545 nm to 750 nm.

-

Add H₂O₂ to the desired final concentration (e.g., 100 µM).

-

Monitor the increase in fluorescence intensity over time.

Live Cell Imaging Protocol

-

Cell Culture: Culture cells (e.g., RAW 264.7 macrophages or A431 cells) in appropriate media.

-

Probe Loading: Incubate cells with 5 µM this compound in cell culture media for 40-60 minutes at 37 °C.

-

Induction of H₂O₂ Production (Optional): Treat cells with a stimulus to induce endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate (PMA) for macrophages or epidermal growth factor (EGF) for A431 cells).

-

Imaging: Image the cells using a confocal microscope with an excitation wavelength of ~543 nm and an emission window of ~550-650 nm.

Experimental Workflow for Cell Imaging

Caption: Workflow for live-cell imaging of H₂O₂ with this compound.

This guide provides essential information for the synthesis and application of this compound. For more detailed synthetic procedures and characterization data, researchers are encouraged to consult the primary literature.

An In-depth Technical Guide to the Fluorescence Spectrum of Peroxy Orange 1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe Peroxy Orange 1 (PO1), focusing on its spectral properties, mechanism of action, and experimental applications. The information is intended to assist researchers in utilizing this tool for the detection of reactive oxygen species (ROS) in various biological contexts.

Introduction to this compound

This compound is a cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂). It belongs to a family of rhodol-based reporters that utilize a boronate deprotection mechanism to signal the presence of specific ROS.[1][2] Its bright orange fluorescence upon reaction with H₂O₂ makes it a valuable tool for cellular imaging and multicolor experiments.[1]

Spectroscopic Properties

The fluorescence spectrum of this compound is characterized by a significant increase in fluorescence intensity upon reaction with its target analyte. The key quantitative spectral properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 543 nm | [1][3] |

| Emission Maximum (λem) | 565 nm | |

| Molar Extinction Coefficient (ε) | Value not explicitly found in searches | |

| Fluorescence Quantum Yield (Φ) | Value not explicitly found in searches |

Note: The molar extinction coefficient and fluorescence quantum yield are critical parameters for quantitative studies. While the primary literature describing this compound mentions the methodology for determining the quantum yield by reference to rhodamine B, the specific value for PO1 is not explicitly stated in the reviewed abstracts and vendor-provided information. Researchers are advised to consult the supplementary information of Dickinson et al., 2010, J. Am. Chem. Soc. for this data.

Mechanism of Fluorescence Activation

The fluorescence of this compound is activated through a chemospecific reaction with hydrogen peroxide. This mechanism provides selectivity for H₂O₂ over other reactive oxygen species.

Detection of Hydrogen Peroxide

The core of the this compound molecule contains a boronate group, which acts as a protecting group and quenches the fluorescence of the rhodol fluorophore. In the presence of hydrogen peroxide, the boronate group is oxidized to a phenol group. This irreversible chemical transformation restores the conjugation of the fluorophore, resulting in a significant "turn-on" of orange fluorescence.

References

The Discovery and Development of Peroxy Orange 1: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the fluorescent probe Peroxy Orange 1 (PO1), a selective tool for the detection of hydrogen peroxide in living systems.

Abstract

This compound (PO1) is a highly sensitive and selective fluorescent probe for imaging hydrogen peroxide (H₂O₂) in living cells.[1] Developed as part of a palette of fluorescent probes with varying emission colors, PO1 has emerged as a valuable tool for investigating the roles of H₂O₂ in cellular signaling pathways, immune responses, and oxidative stress. This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and experimental applications of this compound, with a focus on detailed protocols and quantitative data to facilitate its use in research and drug development.

Introduction

Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a myriad of physiological and pathological processes. While once considered solely a toxic byproduct of aerobic metabolism, H₂O₂ is now recognized as a critical second messenger in cellular signaling. To unravel the complex roles of H₂O₂ in cellular biology, researchers require tools that can detect this molecule with high specificity and sensitivity in its native environment. This compound was developed to meet this need, offering a robust method for real-time visualization of H₂O₂ dynamics in living cells.[1]

Discovery and Rationale for Development

This compound was developed as part of a broader effort to create a series of fluorescent probes with a range of emission colors for imaging H₂O₂.[2] This "palette" of probes allows for multicolor imaging experiments, enabling the simultaneous tracking of different ROS or cellular events.[2] PO1, with its orange fluorescence, is particularly useful as it is spectrally distinct from common green fluorescent proteins (GFPs) and other green-emitting probes.[1] The design of PO1 is based on a rhodol scaffold derived from a julolidine building block, which contributes to its favorable photophysical properties.

Chemical Properties and Synthesis

This compound is a cell-permeable molecule with the chemical name 2',3',6',7'-Tetrahydro-12'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9'-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one.

| Property | Value |

| Molecular Formula | C₃₂H₃₂BNO₅ |

| Molecular Weight | 521.41 g/mol |

| Excitation Wavelength | 543 nm |

| Emission Wavelength | 565 nm (emission collected between 545-750 nm) |

| Solubility | Soluble in DMSO up to 10 mM |

| Storage | Store at -20°C |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound involves a modular strategy applicable to a variety of rhodol-based dyes. The general synthetic route is a two-step process starting from the parent rhodol dye derived from a julolidine building block.

Step 1: Triflate Derivative Formation. The parent rhodol dye is treated with N-phenyl bis(trifluoromethanesulfonamide) to afford the corresponding triflate derivative.

Step 2: Palladium-Mediated Coupling. The triflate derivative then undergoes a palladium-mediated coupling reaction with bis(pinacolato)diboron to furnish the final boronate-protected product, this compound.

Caption: Synthetic workflow for this compound.

Mechanism of Action

The high selectivity of this compound for H₂O₂ is attributed to its boronate-based chemical switch. The boronate group in the non-fluorescent PO1 molecule is specifically oxidized by H₂O₂ to a phenol group. This irreversible transformation results in the formation of a highly fluorescent product that emits a bright orange light upon excitation. This boronate-phenol conversion mechanism is highly specific and does not react with other common ROS such as superoxide anions or nitric oxide, ensuring the high selectivity of PO1 for H₂O₂.

Caption: Mechanism of this compound activation.

Quantitative Data

The performance of a fluorescent probe is defined by several key quantitative parameters. The following table summarizes the available data for this compound and its fluorescent product.

| Parameter | This compound (Unreacted) | Oxidized Product |

| Excitation Max (λex) | ~540 nm | 540 nm |

| Emission Max (λem) | Weakly fluorescent | 565 nm |

| Molar Absorptivity (ε) | Data not available | Data not available |

| Quantum Yield (Φ) | Data not available | Data not available |

| Selectivity | High for H₂O₂ | - |

Table 2: Spectroscopic and Performance Data for this compound.

Experimental Protocols

General Cell Culture and Staining

The following is a general protocol for staining adherent cells with this compound. This protocol may need to be optimized for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium (e.g., DMEM for RAW 264.7 or A431 cells)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Imaging buffer (e.g., HBSS or other physiological buffer)

Protocol:

-

Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a 5 µM working solution of this compound in pre-warmed cell culture medium.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 40-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging buffer.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for orange fluorescence (Excitation: ~543 nm, Emission: ~565 nm).

Imaging H₂O₂ Production in RAW 264.7 Macrophages

This protocol describes the use of this compound to visualize H₂O₂ production in RAW 264.7 macrophages, for example, during an immune response.

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Maintain cells at 37°C in a 5% CO₂ humidified incubator.

Experimental Procedure:

-

Follow the general staining protocol (Section 6.1) to load RAW 264.7 cells with 5 µM this compound.

-

After the final wash, add imaging buffer containing the desired stimulus (e.g., 1 µg/mL phorbol 12-myristate 13-acetate (PMA) to induce an oxidative burst).

-

Acquire images at different time points to monitor the increase in orange fluorescence, indicative of H₂O₂ production.

Imaging EGF-Induced H₂O₂ Production in A431 Cells

This protocol details the use of this compound to detect H₂O₂ generated in response to Epidermal Growth Factor (EGF) stimulation in A431 cells.

Cell Culture:

-

Culture A431 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.

Experimental Procedure:

-

Load A431 cells with 5 µM this compound as described in the general staining protocol (Section 6.1).

-

After the final wash, add imaging buffer to the cells.

-

Stimulate the cells by adding EGF to a final concentration of 500 ng/mL.

-

Capture fluorescence images before and after EGF stimulation to observe the increase in intracellular orange fluorescence.

Caption: General experimental workflow for cellular imaging.

Signaling Pathway Visualization

This compound has been instrumental in elucidating the role of H₂O₂ in various signaling pathways. One prominent example is the EGF receptor (EGFR) signaling cascade that leads to H₂O₂ production via NADPH oxidase (Nox) enzymes.

EGF-Induced H₂O₂ Production Pathway

Upon binding of EGF to its receptor, EGFR dimerizes and undergoes autophosphorylation. This activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activated PI3K leads to the activation of Rac1, a small GTPase that is a key component of the Nox enzyme complex. The assembled Nox complex then generates superoxide (O₂⁻), which is rapidly converted to H₂O₂ either spontaneously or by superoxide dismutase (SOD).

Caption: EGF signaling pathway leading to H₂O₂ production.

Conclusion

This compound is a powerful and highly specific fluorescent probe for the detection of hydrogen peroxide in living cells. Its bright orange fluorescence, cell permeability, and high selectivity make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in a wide range of research settings, ultimately contributing to a deeper understanding of the multifaceted roles of H₂O₂ in health and disease.

References

Peroxy Orange 1: A Technical Guide to its Reactivity with Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a cell-permeable fluorescent probe designed for the selective detection of hydrogen peroxide (H₂O₂) in living systems. Its high specificity makes it an invaluable tool for studying the role of H₂O₂ in cellular signaling and oxidative stress. This technical guide provides an in-depth analysis of this compound's reactivity with various reactive oxygen species (ROS), detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

The core of this compound's mechanism lies in a chemospecific boronate-to-phenol switch. The probe exists in a non-fluorescent state due to the presence of a boronate ester. Upon reaction with hydrogen peroxide, this boronate group is cleaved, releasing a highly fluorescent rhodol product. This reaction is highly selective for H₂O₂ over other biologically relevant ROS.[1]

Reactivity and Selectivity of this compound

The defining characteristic of this compound is its remarkable selectivity for hydrogen peroxide over other reactive oxygen species. This selectivity is crucial for accurately attributing fluorescence signals to the presence of H₂O₂ in complex biological environments.

Quantitative Reactivity Data

The reactivity of this compound with hydrogen peroxide has been quantified, while its interaction with other ROS is demonstrably negligible. The following table summarizes the available kinetic and qualitative reactivity data.

| Reactive Oxygen Species (ROS) | Chemical Formula | Reactivity with this compound | Observed Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Citation(s) |

| Hydrogen Peroxide | H₂O₂ | Highly Reactive | 3.7(1) x 10⁻³ to 8.2(1) x 10⁻³ [a] | [1] |

| Superoxide | O₂⁻ | No Significant Reaction | Not Applicable | [1] |

| Hydroxyl Radical | •OH | No Significant Reaction | Not Applicable | [1] |

| Singlet Oxygen | ¹O₂ | No Significant Reaction | Not Applicable | |

| Nitric Oxide | •NO | No Significant Reaction | Not Applicable | |

| Hypochlorite | OCl⁻ | No Significant Reaction | Not Applicable | |

| tert-Butyl Hydroperoxide | t-BuOOH | No Significant Reaction | Not Applicable | |

| tert-Butoxy Radical | t-BuO• | No Significant Reaction | Not Applicable |

[a] The range of observed rate constants was determined for a family of monoboronate fluorescent probes, including this compound, under pseudo-first-order conditions with 5 µM of the dye and 10 mM H₂O₂.

Experimental Protocols

In Vitro Selectivity Assay for this compound

This protocol details the procedure for assessing the selectivity of this compound for hydrogen peroxide over other reactive oxygen species in a cell-free system.

Materials:

-

This compound (PO1) stock solution (e.g., 1 mM in DMSO)

-

20 mM HEPES buffer, pH 7.0

-

Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)

-

Reagents for generating other ROS (see table below)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~540 nm, Emission: ~575 nm)

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to a final concentration of 5 µM in 20 mM HEPES buffer.

-

Prepare solutions of the different ROS in 20 mM HEPES buffer at the desired final concentrations (e.g., 100 µM for most ROS, 200 µM for •NO).

-

-

Generate Reactive Oxygen Species:

| ROS | Generation Method | Reagents and Conditions |

| Superoxide (O₂⁻) | Xanthine/Xanthine Oxidase | 250 µM Xanthine, 0.05 U/mL Xanthine Oxidase in buffer. |

| Hydroxyl Radical (•OH) | Fenton Reaction | 100 µM Fe(II) salt (e.g., Fe(NH₄)₂(SO₄)₂), 100 µM H₂O₂ in buffer. |

| Singlet Oxygen (¹O₂) | H₂O₂ and Hypochlorite | Reaction of H₂O₂ with NaOCl in buffer. |

| Nitric Oxide (•NO) | NO Donor | e.g., 200 µM DEA/NONOate in buffer. |

| Hypochlorite (OCl⁻) | Commercial Bleach | Diluted sodium hypochlorite solution to 100 µM in buffer. |

-

Assay Protocol:

-

Pipette 100 µL of the 5 µM this compound working solution into the wells of the 96-well plate.

-

Add 100 µL of the respective ROS-generating solution or H₂O₂ solution to the wells. For the negative control, add 100 µL of HEPES buffer.

-

Incubate the plate at 25 °C, protected from light.

-

Measure the fluorescence intensity at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Compare the fluorescence response of this compound to H₂O₂ with its response to other ROS.

-

Cellular Imaging of H₂O₂ Production in A431 Cells

This protocol describes the use of this compound to visualize endogenous H₂O₂ production in A431 cells stimulated with epidermal growth factor (EGF).

Materials:

-

A431 cells

-

Cell culture medium (e.g., DMEM)

-

This compound (PO1)

-

Epidermal Growth Factor (EGF)

-

Confocal microscope

Procedure:

-

Cell Culture and Staining:

-

Culture A431 cells on glass-bottom dishes suitable for microscopy.

-

Prepare a 5 µM working solution of this compound in cell culture medium.

-

Incubate the cells with the this compound solution for 60 minutes at 37 °C.

-

-

Cell Stimulation and Imaging:

-

Wash the cells to remove excess probe.

-

Image the baseline fluorescence of the cells using a confocal microscope (Excitation: ~543 nm, Emission: 560-600 nm).

-

Add EGF to the cell culture medium to a final concentration of 500 ng/mL to stimulate H₂O₂ production.

-

Acquire images at various time points after EGF stimulation (e.g., every 5 minutes for 40 minutes) to monitor the increase in intracellular orange fluorescence.

-

As a control, image unstimulated cells loaded with this compound over the same time course.

-

Signaling Pathways and Experimental Workflows

EGF-Induced H₂O₂ Signaling in A431 Cells

This compound has been instrumental in elucidating the signaling pathway that leads to hydrogen peroxide production upon epidermal growth factor (EGF) stimulation in A431 cells. The pathway involves the activation of the EGF receptor (EGFR), subsequent activation of phosphoinositide 3-kinase (PI3K), and ultimately the production of H₂O₂ by a member of the NADPH oxidase (Nox) family.

Caption: EGF signaling pathway leading to H₂O₂ production and its detection by this compound.

Experimental Workflow for Cellular H₂O₂ Detection

The following diagram illustrates a typical workflow for using this compound to detect H₂O₂ in a cellular context, from cell preparation to data analysis.

References

Methodological & Application

Application Notes and Protocols for Peroxy Orange 1 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1] Its utility in live-cell imaging stems from a specific chemical reaction with H₂O₂, which converts the probe from a low-fluorescent state to a brightly fluorescent orange state, enabling real-time monitoring of cellular H₂O₂ dynamics.[2][3] This probe is particularly valuable for investigating the roles of H₂O₂ in various physiological and pathological processes, including immune responses, growth factor signaling, and oxidative stress.[3]

The mechanism of this compound relies on a boronate deprotection strategy. The boronate group effectively "cages" the fluorophore, quenching its fluorescence. In the presence of H₂O₂, the boronate is oxidized to a phenol, releasing the fluorophore and causing a significant increase in fluorescence. This reaction is highly specific for H₂O₂ over other reactive oxygen species (ROS), such as superoxide, nitric oxide, and hypochlorite, making it a powerful tool for dissecting the complex chemistry of oxidative signaling.

This compound is compatible with common green fluorescent probes, such as those based on Green Fluorescent Protein (GFP) or Aminophenyl Fluorescein (APF), allowing for multicolor imaging experiments to simultaneously visualize different cellular components or events.

Physicochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Weight | 521.41 g/mol | |

| Formula | C₃₂H₃₂BNO₅ | |

| Excitation Wavelength | 543 nm | |

| Emission Wavelength | 565 nm (peak), range: 545 - 750 nm | |

| Solubility | Soluble in DMSO (up to 10 mM) | |

| Storage | Store at -20°C |

Signaling Pathway and Detection Mechanism

The detection of hydrogen peroxide by this compound involves a specific chemical transformation that leads to a fluorescent signal. This mechanism allows for the investigation of various signaling pathways where H₂O₂ acts as a second messenger. For instance, in response to growth factor stimulation (e.g., EGF), intracellular H₂O₂ levels can rise, a process that can be visualized using this compound. Similarly, during the phagocytic respiratory burst in immune cells like macrophages, H₂O₂ is produced, and this compound can be used to monitor this process.

References

Application Notes and Protocols: Detection of Hydrogen Peroxide in A431 Cells using Peroxy Orange 1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxy Orange 1 (PO1) is a highly selective fluorescent probe for the detection of hydrogen peroxide (H₂O₂) within living cells.[1] Its mechanism relies on the specific oxidation of a boronate group to a phenol group by H₂O₂, which elicits a bright orange fluorescence.[1] This reaction is highly specific for H₂O₂ over other reactive oxygen species (ROS), making this compound an invaluable tool for studying H₂O₂-mediated signaling pathways. A431 cells, a human epidermoid carcinoma cell line, are known to produce H₂O₂ in response to stimuli such as epidermal growth factor (EGF), making them a relevant model system for studying ROS signaling in cancer biology.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in A431 cells based on cited literature.

| Parameter | Value | Reference |

| Probe Concentration | 5 µM | |

| Incubation Time | 40 - 60 minutes | |

| Incubation Temperature | 37 °C | |

| Excitation Wavelength | 543 nm | |

| Emission Wavelength | 545 - 750 nm | |

| Stimulant (Example) | Epidermal Growth Factor (EGF) | |

| EGF Concentration | 100 - 500 ng/mL | |

| EGF Incubation Time | 20 - 60 minutes |

Experimental Protocols

This section provides a detailed protocol for staining A431 cells with this compound to detect endogenous or stimulated H₂O₂ production.

Materials

-

A431 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound (PO1)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Stimulant of choice (e.g., Epidermal Growth Factor, EGF)

-

Control vehicle for stimulant

-

Black, clear-bottom 96-well plates or other imaging-compatible culture vessels

-

Confocal microscope with appropriate filter sets

Protocol

-

Cell Seeding:

-

Seed A431 cells in a black, clear-bottom 96-well plate or other suitable imaging vessel at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate the cells overnight at 37 °C in a humidified atmosphere with 5% CO₂.

-

-

Preparation of Reagents:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in serum-free medium or an appropriate buffer (e.g., PBS) to a final working concentration of 5 µM.

-

-

Staining of A431 Cells:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add the 5 µM this compound working solution to the cells.

-

Incubate for 40-60 minutes at 37 °C, protected from light.

-

-

Stimulation (Optional):

-

If investigating stimulated H₂O₂ production, prepare the stimulant (e.g., EGF) in serum-free medium at the desired concentration.

-

For experiments with EGF, a final concentration of 100-500 ng/mL can be used.

-

Add the stimulant to the cells during the last 20-40 minutes of the this compound incubation period. For control wells, add the vehicle control.

-

-

Imaging:

-

After the incubation period, wash the cells twice with warm PBS to remove excess probe.

-

Add fresh, warm imaging buffer (e.g., PBS or serum-free medium) to the cells.

-

Image the cells using a confocal microscope with an excitation wavelength of 543 nm and an emission collection window of 545-750 nm.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway leading to H₂O₂ production in A431 cells upon EGF stimulation and the experimental workflow for this compound staining.

References

Application Notes and Protocols: Peroxy Orange 1 in RAW 264.7 Macrophages

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Peroxy Orange 1 (PO1), a fluorescent probe designed for imaging hydrogen peroxide (H₂O₂) in RAW 264.7 macrophage cells. This document includes detailed protocols for cell culture, probe loading, and stimulation of H₂O₂ production, alongside quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cell-permeable fluorescent probe that enables the detection of H₂O₂ within living cells. It exhibits an orange intracellular fluorescence in response to H₂O₂ signals.[1] This makes it a valuable tool for studying the role of H₂O₂ in various cellular processes, particularly within the context of the immune response in macrophages. RAW 264.7 macrophages are a widely used cell line for modeling immune responses, as they produce detectable levels of H₂O₂ upon stimulation.[2]

Key Features of this compound:

-

Specificity: Selectively detects H₂O₂ over other reactive oxygen species (ROS).[2]

-

Cell Permeability: Readily enters live cells.[1]

-

Fluorescence: Displays a distinct orange fluorescence upon reaction with H₂O₂.

-

Spectral Properties: Excitation maximum at 543 nm and emission collected between 545 and 750 nm.

Applications in RAW 264.7 Macrophages

The primary application of this compound in RAW 264.7 macrophages is the real-time imaging of endogenous H₂O₂ production during key cellular events such as:

-

Phagocytic Respiratory Burst: Macrophages generate H₂O₂ via NADPH oxidase as a crucial component of their defense mechanism against pathogens.

-

Cell Signaling: H₂O₂ can act as a second messenger in various signaling pathways.

-

Drug Screening: Evaluating the effect of compounds on H₂O₂ production or scavenging.

A significant advantage of this compound is its utility in multicolor imaging experiments. It can be used in conjunction with other fluorescent probes, such as the green-fluorescent highly reactive oxygen species (hROS) probe APF, to selectively discriminate between changes in H₂O₂ and other ROS like hypochlorous acid (HOCl).

Quantitative Data Summary

The following tables summarize the experimental conditions and results from studies using this compound in RAW 264.7 macrophages.

Table 1: this compound Loading and Stimulation Conditions in RAW 264.7 Macrophages

| Parameter | Value | Reference |

| Cell Line | RAW 264.7 | |

| This compound Concentration | 5 µM | |

| Loading Time | 40 - 60 minutes | |

| Loading Temperature | 37 °C | |

| H₂O₂ Stimulant | Phorbol 12-myristate 13-acetate (PMA) | |

| PMA Concentration | 1 µg/mL | |

| Stimulation Time | 20 minutes | |

| Exogenous H₂O₂ (Control) | 50 µM | |

| Exogenous HOCl (Control) | 100 µM |

Table 2: Dual-Probe Imaging with this compound and APF in RAW 264.7 Macrophages

| Condition | This compound (Orange Fluorescence) | APF (Green Fluorescence) | Reference |

| Untreated Cells | Low | Low | |

| + 50 µM H₂O₂ | Selective Increase | No Change | |

| + 100 µM HOCl | No Change | Selective Increase | |

| + 1 µg/mL PMA | Increase | Increase |

Experimental Protocols

Protocol 1: General Culture of RAW 264.7 Macrophages

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

T75 tissue culture flasks

-

Cell scraper

-

Centrifuge

-

37 °C, 5% CO₂ incubator

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T75 flasks.

-

Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂.

-

For subculturing, gently scrape the adherent cells from the flask surface.

-

Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh culture medium.

-

Seed cells at an appropriate density for subsequent experiments (e.g., in multi-well plates for imaging).

Protocol 2: Imaging Endogenous H₂O₂ Production in RAW 264.7 Macrophages using this compound

Materials:

-

RAW 264.7 cells cultured in a suitable imaging plate (e.g., glass-bottom dish)

-

This compound (PO1)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Fluorescence microscope with appropriate filters for orange fluorescence

Procedure:

-

Prepare a 5 mM stock solution of this compound in DMSO. Store the stock solution at -20°C.

-

Culture RAW 264.7 cells on an imaging plate to the desired confluency.

-

Prepare the loading solution: Dilute the this compound stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to a final concentration of 5 µM.

-

Load the cells: Remove the culture medium from the cells and wash once with warm PBS or HBSS. Add the this compound loading solution to the cells.

-

Incubate the cells for 40-60 minutes at 37 °C.

-

Wash the cells: Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove excess probe.

-

Image baseline fluorescence: Add fresh warm buffer to the cells and acquire baseline fluorescence images using a fluorescence microscope.

-

Stimulate H₂O₂ production: Prepare a working solution of PMA in the imaging buffer at a final concentration of 1 µg/mL. Add the PMA solution to the cells.

-

Acquire images: Immediately begin acquiring time-lapse images of the cells to monitor the increase in orange fluorescence over a period of 20-30 minutes.

Protocol 3: Dual-Color Imaging of H₂O₂ and hROS with this compound and APF

Materials:

-

All materials from Protocol 2

-

Aminophenyl fluorescein (APF)

-

Fluorescence microscope with filters for both green and orange fluorescence

Procedure:

-

Prepare stock solutions: Prepare a 5 mM stock solution of this compound in DMSO and a stock solution of APF in DMSO according to the manufacturer's instructions.

-

Culture RAW 264.7 cells as described previously.

-

Prepare the dual-loading solution: Dilute the this compound and APF stock solutions in serum-free medium or a suitable buffer to final concentrations of 5 µM each.

-

Load the cells: Incubate the cells with the dual-loading solution for 40-50 minutes at 37 °C.

-

Wash the cells twice with warm PBS or HBSS.

-

Image baseline fluorescence in both the green and orange channels.

-

Stimulate the cells with 1 µg/mL PMA.

-

Acquire images in both channels simultaneously over time to observe the differential production of H₂O₂ (orange) and other highly reactive oxygen species (green).

Signaling Pathways and Experimental Workflows

Signaling Pathway of H₂O₂ Production in Macrophages

The production of H₂O₂ in RAW 264.7 macrophages upon stimulation with PMA is primarily mediated by the NADPH oxidase (NOX) enzyme complex.

References

Application Notes and Protocols for Detecting H2O2 in Immune Response Using Peroxy Orange 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular physiology, acting as a damaging agent at high concentrations and as a subtle signaling molecule in various pathways, including the immune response.[1] The ability to accurately detect and quantify H₂O₂ in living cells is crucial for understanding its role in health and disease. Peroxy Orange 1 (PO1) is a highly sensitive and selective fluorescent probe designed for imaging H₂O₂ in living cells.[2][3] Its unique boronate-to-phenol switching mechanism ensures high specificity for H₂O₂ over other ROS, making it an invaluable tool for researchers in immunology and drug development.[4]

This compound is cell-permeable and exhibits a bright orange fluorescence upon reaction with H₂O₂. This property allows for real-time imaging of H₂O₂ dynamics in various cellular compartments and has been successfully used to visualize H₂O₂ production in immune cells like macrophages during phagocytosis and in response to growth factor stimulation. Its compatibility with other fluorescent probes, such as the green-fluorescent hROS probe APF, enables multicolor imaging experiments to dissect complex ROS signaling pathways.

Mechanism of Action

This compound's detection of hydrogen peroxide is based on a chemoselective boronate deprotection mechanism. The non-fluorescent PO1 molecule contains a boronate group that is specifically oxidized by H₂O₂ to a highly fluorescent phenol derivative. This conversion results in a significant "turn-on" of orange fluorescence, allowing for the sensitive detection of H₂O₂. This reaction is highly specific to H₂O₂ and does not react with other reactive oxygen species such as superoxide anions or nitric oxide.

Caption: Mechanism of H₂O₂ detection by this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 543 nm | |

| Emission Wavelength (λem) | 565 nm (collect between 545-750 nm) | |

| Molecular Weight | 521.41 g/mol | |

| Solubility | Soluble to 10 mM in DMSO | |

| Cell Permeability | Yes |

Experimental Protocols

Protocol 1: In Vitro Detection of H₂O₂ in RAW 264.7 Macrophages

This protocol details the use of this compound to visualize H₂O₂ production in RAW 264.7 macrophage cells, a common model for studying the immune response.

Materials:

-

This compound (PO1)

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lipopolysaccharide (LPS) or other immune stimulant

-

Confocal microscope

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells on glass-bottom dishes suitable for microscopy.

-

Probe Preparation: Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Prepare a 5 µM working solution of this compound in serum-free DMEM.

-

Incubate the cells with the PO1 working solution for 50-60 minutes at 37°C.

-

-

Washing: After incubation, wash the cells twice with warm PBS to remove any excess probe.

-

Immune Stimulation:

-

Replace the PBS with fresh, warm DMEM.

-

To induce an immune response, treat the cells with an appropriate stimulant. For example, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

-

Fluorescence Imaging:

-

Immediately after adding the stimulant, begin imaging the cells using a confocal microscope.

-

Excite the cells at 543 nm and collect the emission between 545 nm and 750 nm.

-

Acquire images at different time points to monitor the dynamics of H₂O₂ production.

-

Caption: Experimental workflow for H₂O₂ detection.

Protocol 2: Dual-Color Imaging of H₂O₂ and other hROS in Macrophages

This protocol allows for the simultaneous detection of H₂O₂ and other highly reactive oxygen species (hROS), such as hypochlorous acid (HOCl), using this compound in conjunction with APF.

Materials:

-

All materials from Protocol 1

-

Aminophenyl fluorescein (APF)

Procedure:

-

Cell Culture: Follow step 1 from Protocol 1.

-

Probe Preparation: Prepare stock solutions of this compound (5 mM in DMSO) and APF (5 mM in DMSO).

-

Cell Staining:

-

Prepare a working solution containing both 5 µM this compound and 5 µM APF in serum-free DMEM.

-

Incubate the cells with the dual-probe working solution for 50 minutes at 37°C.

-

-

Washing: Wash the cells twice with warm PBS.

-

Immune Stimulation: Follow step 5 from Protocol 1.

-

Fluorescence Imaging:

-

Image the cells using a confocal microscope with two separate channels.

-

For this compound (H₂O₂), use excitation at 543 nm and collect emission between 560-620 nm.

-

For APF (hROS), use excitation at 488 nm and collect emission between 500-550 nm.

-

This dual imaging allows for the discrimination between phagosomes producing mainly H₂O₂, mainly hROS, or both.

-

Signaling Pathway in Immune Response

During an immune response, such as phagocytosis by macrophages, the enzyme NADPH oxidase (Nox) is activated, leading to the production of superoxide (O₂⁻). Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). This production of H₂O₂ is a critical component of the respiratory burst, which helps to kill pathogens.

Caption: H₂O₂ production during immune response.

Troubleshooting

-

Low Fluorescence Signal:

-

Ensure the this compound stock solution is fresh and has been stored properly to prevent degradation.

-

Increase the incubation time with the probe.

-

Confirm that the immune stimulant is active and used at an effective concentration.

-

Check the microscope filter sets to ensure they are appropriate for the excitation and emission wavelengths of PO1.

-

-

High Background Fluorescence:

-

Ensure thorough washing of cells after incubation with the probe to remove any unbound dye.

-

Reduce the concentration of the probe.

-

-

Cell Death:

-

This compound has been shown to have low toxicity. However, if cell death is observed, reduce the probe concentration or incubation time.

-

Ensure that the imaging conditions (e.g., laser power) are not causing phototoxicity.

-

Conclusion

This compound is a robust and specific fluorescent probe for the detection of H₂O₂ in living cells. Its bright orange fluorescence and high selectivity make it an excellent tool for studying the role of H₂O₂ in the complex signaling networks of the immune response. The protocols provided here offer a starting point for researchers to incorporate this powerful probe into their studies of immunology and drug discovery.

References

- 1. Versatile Histochemical Approach to Detection of Hydrogen Peroxide in Cells and Tissues Based on Puromycin Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Fluorescent Cell Indicators and Sensors: R&D Systems [rndsystems.com]

- 4. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Peroxy Orange 1: Application Notes and Protocols for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly selective and sensitive fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1][2] Its excellent cell permeability allows for the direct imaging of intracellular H₂O₂ dynamics, a key reactive oxygen species (ROS) involved in a multitude of cellular signaling pathways and pathological conditions.[1][3][4] PO1's mechanism relies on the specific oxidation of a boronate group to a phenol by H₂O₂, which triggers a bright, "turn-on" orange fluorescence. This high specificity prevents cross-reactivity with other ROS such as superoxide anions or nitric oxide, ensuring targeted detection of H₂O₂.

The probe's spectral properties, with an excitation maximum around 543 nm and emission in the orange spectrum (565-750 nm), make it compatible with common green fluorescent probes (like GFP or APF) for multicolor imaging experiments. This enables researchers to simultaneously monitor different cellular events or distinguish between various ROS, providing a more comprehensive understanding of cellular redox biology in processes like immune responses and growth factor signaling.

Key Properties of this compound

The following table summarizes the essential characteristics of this compound for easy reference.

| Property | Value | Source(s) |

| Target Analyte | Hydrogen Peroxide (H₂O₂) | |

| Mechanism of Action | H₂O₂-mediated boronate to phenol oxidation | |

| Cell Permeability | Yes, suitable for live-cell imaging | |

| Excitation Wavelength | ~543 nm | |

| Emission Wavelength | 565 - 750 nm | |

| Solubility | Soluble in DMSO (up to 10 mM) | |

| Recommended Storage | Store stock solutions at -20°C | |

| Common Cell Lines Used | RAW 264.7 macrophages, A431 cells |

Mechanism of Action

This compound's selectivity for H₂O₂ is based on a specific chemical reaction. The non-fluorescent probe contains a boronate ester group. In the presence of hydrogen peroxide, this boronate is oxidized, converting it into a phenol. This structural change results in the formation of a highly fluorescent rhodol dye, which emits a strong orange signal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Fluorescent Cell Indicators and Sensors | Bio-Techne [bio-techne.com]

- 3. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Peroxy Orange 1: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within living cells.[1][2] This cell-permeable probe exhibits a distinct orange fluorescence upon reaction with H₂O₂, making it a valuable tool for investigating the role of reactive oxygen species (ROS) in various biological processes, including immune responses and growth factor signaling.[1] Its compatibility with common green fluorescent probes allows for multicolor imaging experiments, enabling the simultaneous tracking of multiple cellular events.

Mechanism of Action

This compound's selectivity for H₂O₂ stems from its boronate-based chemical structure. In the presence of hydrogen peroxide, the boronate group is oxidized to a phenol group. This conversion results in a significant increase in the probe's fluorescence intensity, emitting a bright orange signal. This specific chemical reaction ensures high selectivity for H₂O₂ over other reactive oxygen species such as superoxide anions and nitric oxide.

Data Presentation

Spectral Properties

| Property | Wavelength (nm) |

| Excitation Wavelength | 543 |

| Emission Wavelength Range | 545 - 750 |

| Optimal Emission Wavelength | 565 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 521.41 g/mol |

| Formula | C₃₂H₃₂BNO₅ |

| Solubility | Soluble to 10 mM in DMSO |

| Storage | Store at -20°C |

Experimental Protocols

Protocol 1: Detection of Endogenous H₂O₂ in Cultured Cells

This protocol describes the use of this compound to visualize the production of hydrogen peroxide in mammalian cells, such as RAW 264.7 macrophages or A431 cells, in response to stimulation.

Materials:

-

This compound (PO1)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES)

-

Cell culture medium

-

Cells of interest (e.g., RAW 264.7 macrophages, A431 cells)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for macrophages, Epidermal Growth Factor (EGF) for A431 cells)

-

Fluorescence microscope with appropriate filters for orange fluorescence

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. Store the stock solution at -20°C, protected from light.

-

Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).

-

Prepare a 5 µM working solution of this compound by diluting the stock solution in cell culture medium or buffer.

-

Wash the cells once with warm PBS or buffer.

-

Incubate the cells with the 5 µM this compound working solution for 40-60 minutes at 37°C.

-

Wash the cells twice with warm PBS or buffer to remove excess probe.

-

Add fresh medium or buffer to the cells.

-

Acquire baseline fluorescence images of the cells before stimulation.

-

Add the desired stimulant to the cells. For example, use 1 µg/mL PMA for RAW 264.7 macrophages or 500 ng/mL EGF for A431 cells.

-

Incubate for the desired time period (e.g., 20-40 minutes) to allow for H₂O₂ production.

-

Acquire fluorescence images at different time points after stimulation using a fluorescence microscope with excitation at ~543 nm and emission collection between 545-750 nm.

Protocol 2: Dual-Color Imaging of H₂O₂ and Other Reactive Oxygen Species

This protocol enables the simultaneous detection of hydrogen peroxide using this compound and other highly reactive oxygen species (hROS), such as hypochlorous acid (HOCl), using a green fluorescent probe like Aminophenyl Fluorescein (APF).

Materials:

-

This compound (PO1)

-

Aminophenyl Fluorescein (APF) or another suitable green fluorescent hROS probe

-

All other materials listed in Protocol 1

Procedure:

-

Prepare stock solutions of both this compound (10 mM in DMSO) and APF (e.g., 5 mM in DMSO).

-

Culture and wash cells as described in Protocol 1.

-

Prepare a working solution containing both 5 µM this compound and 5 µM APF in cell culture medium or buffer.

-

Incubate the cells with the dual-probe working solution for 40-50 minutes at 37°C.

-

Wash the cells twice with warm PBS or buffer.

-

Add fresh medium or buffer to the cells.

-

Acquire baseline fluorescence images in both the green and orange channels.

-

Stimulate the cells as described in Protocol 1.

-

Acquire fluorescence images in both channels at various time points after stimulation. The orange channel will indicate H₂O₂ production, while the green channel will show the generation of other hROS.

Visualizations

Caption: Mechanism of this compound activation by H₂O₂.

Caption: Workflow for detecting H₂O₂ with this compound.

Caption: Simplified EGF signaling pathway for H₂O₂ production.

References

Application Notes and Protocols for Peroxy Orange 1: Preparation of Stock and Working Solutions for Peroxynitrite Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a fluorescent probe widely utilized for the detection of reactive oxygen species (ROS). It belongs to the family of boronate-based probes, which exhibit a high reactivity and selectivity towards peroxynitrite (ONOO⁻) over other ROS, such as hydrogen peroxide (H₂O₂). This characteristic is attributed to the significantly faster reaction rate of the boronate moiety with peroxynitrite, estimated to be nearly a million times faster than its reaction with hydrogen peroxide[1][2][3]. This differential reactivity allows for the specific detection of peroxynitrite under controlled experimental conditions.

Upon reaction with peroxynitrite, the boronate group of this compound is oxidized to a phenol. This conversion results in a significant increase in the fluorescence intensity of the molecule, providing a robust signal for detection[4]. These application notes provide detailed protocols for the preparation of this compound stock and working solutions tailored for the detection of peroxynitrite in cellular and biochemical assays.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | ~521.41 g/mol (confirm with batch-specific data) | |

| Solvent | Dimethyl sulfoxide (DMSO) | |

| Maximum Solubility in DMSO | 10 mM | |

| Excitation Wavelength | 543 nm | |

| Emission Wavelength | 545 - 750 nm | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Preparation of Stock and Working Solutions

This compound Stock Solution (10 mM)

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Based on the batch-specific molecular weight provided by the manufacturer, calculate the volume of DMSO required to prepare a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 521.41 g/mol , you would add 191.79 µL of DMSO.

-

Add the calculated volume of anhydrous DMSO to the vial of this compound.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

This compound Working Solution (5 µM)

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES)

Protocol:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution in the desired aqueous buffer to a final working concentration. A typical starting concentration for cellular imaging is 5 µM.

-

To prepare a 1 mL of 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of buffer.

-

Mix thoroughly by gentle vortexing or pipetting.

-

The working solution is now ready for use in your experimental assay.

Experimental Protocols

Protocol 1: In Vitro Detection of Peroxynitrite

This protocol describes the use of this compound to detect peroxynitrite in a cell-free system.

Materials:

-

This compound working solution (e.g., 5 µM in a suitable buffer)

-

Peroxynitrite donor, such as 3-morpholinosydnonimine (SIN-1)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Fluorometer or fluorescence plate reader

Protocol:

-

Add the this compound working solution to your reaction vessel (e.g., cuvette or microplate well).

-

Induce the generation of peroxynitrite by adding a known concentration of a peroxynitrite donor like SIN-1. The final concentration of SIN-1 will depend on the desired flux of peroxynitrite.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 543 nm and an emission wavelength range of 545-750 nm.

-

Monitor the change in fluorescence over time to observe the reaction kinetics.

Protocol 2: Cellular Imaging of Peroxynitrite

This protocol outlines the general steps for using this compound to visualize peroxynitrite in living cells.

Materials:

-

Cells of interest cultured on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides)

-

This compound working solution (e.g., 5 µM in cell culture medium or buffer)

-

Peroxynitrite donor (e.g., SIN-1) for positive control

-

Peroxynitrite scavenger (e.g., uric acid) for negative control

-

Fluorescence microscope

Protocol:

-

Wash the cells with an appropriate buffer (e.g., PBS).

-

Load the cells with the this compound working solution by incubating for a specific period (e.g., 30-60 minutes) at 37°C. The optimal loading time may need to be determined empirically for your cell type.

-

Wash the cells to remove any excess, unbound probe.

-

Induce peroxynitrite production in your experimental group (e.g., through drug treatment or other stimuli).

-

For a positive control, treat a separate group of cells with a peroxynitrite donor like SIN-1.

-

For a negative control, pre-incubate cells with a peroxynitrite scavenger before adding the stimulus or donor.

-

Acquire fluorescence images using a microscope equipped with appropriate filters for this compound (Excitation: ~543 nm, Emission: ~560-600 nm).

-

Analyze the changes in fluorescence intensity to assess the levels of peroxynitrite.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Reaction mechanism of this compound with peroxynitrite.

References

- 1. Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

how to reduce Peroxy Orange 1 photobleaching